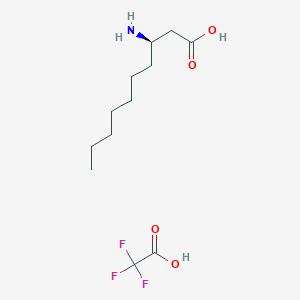

(3R)-3-aminodecanoic acid, trifluoroacetic acid

Descripción general

Descripción

(3R)-3-aminodecanoic acid, trifluoroacetic acid: is a compound that combines the properties of both (3R)-3-aminodecanoic acid and trifluoroacetic acid (3R)-3-aminodecanoic acid is an amino acid derivative, while trifluoroacetic acid is a strong organic acid known for its use in organic synthesis and as a reagent in various chemical reactions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-aminodecanoic acid, trifluoroacetic acid typically involves the reaction of (3R)-3-aminodecanoic acid with trifluoroacetic acid. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reaction conditions include the use of an inert atmosphere, such as nitrogen or argon, and maintaining the reaction temperature within a specific range to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and advanced purification techniques to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: (3R)-3-aminodecanoic acid, trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The trifluoroacetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols can react with the trifluoroacetic acid moiety under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group may produce alcohol derivatives.

Aplicaciones Científicas De Investigación

Applications in Organic Chemistry

1. Protecting Group for Amino Acids:

Trifluoroacetic acid is widely used as a protecting group in peptide synthesis. It facilitates the selective protection of amino groups, allowing for the synthesis of complex peptides without undesired side reactions. The stability and ease of removal of trifluoroacetyl groups make them ideal for this purpose .

2. Acid-Catalyzed Reactions:

The strong acidity of trifluoroacetic acid allows it to act as a catalyst in various organic reactions. It can promote reactions such as esterification and acylation, where it enhances the electrophilicity of carbonyl compounds .

Applications in Chromatography

1. Ion Pairing Agent:

In high-performance liquid chromatography (HPLC), trifluoroacetic acid serves as an ion pairing agent that improves the separation of peptides and proteins. By modifying the charge characteristics of analytes, it enhances resolution and peak shape during chromatographic analysis .

2. Mobile Phase Additive:

Trifluoroacetic acid is often incorporated into mobile phases for HPLC to improve enantioselectivity when analyzing chiral compounds. Its combination with other solvents can lead to significant improvements in separation efficiency .

Biochemical Applications

1. Protein Solubilization:

Recent studies have demonstrated that trifluoroacetic acid can solubilize insoluble polyglutamine peptides into monomers while retaining their biophysical properties. This characteristic is crucial for studying protein aggregation and misfolding diseases .

2. Mass Spectrometry Calibration:

Trifluoroacetic acid is utilized as a calibrant in mass spectrometry due to its volatility and ability to form stable adducts with analytes, facilitating accurate mass measurements .

Case Study 1: Peptide Synthesis

In a study focused on synthesizing a specific peptide sequence, researchers employed trifluoroacetic acid to protect amino groups effectively. The use of this compound allowed for successful coupling reactions without side products, demonstrating its utility in peptide chemistry.

Case Study 2: HPLC Analysis

A research team investigating the enantioselectivity of chiral compounds found that incorporating trifluoroacetic acid into their HPLC mobile phase significantly improved separation outcomes compared to traditional methods. The results highlighted the importance of trifluoroacetic acid in achieving high-resolution chromatographic separations.

Mecanismo De Acción

The mechanism of action of (3R)-3-aminodecanoic acid, trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetic acid moiety can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The amino acid component can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparación Con Compuestos Similares

(3R)-3-aminodecanoic acid: A similar compound without the trifluoroacetic acid moiety.

Trifluoroacetic acid: A strong organic acid used in various chemical reactions.

Uniqueness: The combination of (3R)-3-aminodecanoic acid and trifluoroacetic acid in a single compound provides unique properties that are not present in the individual components. The trifluoroacetic acid moiety enhances the compound’s reactivity and binding affinity, while the amino acid component contributes to its biological activity.

Actividad Biológica

(3R)-3-Aminodecanoic acid, trifluoroacetic acid (TFA), is a compound with notable biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(3R)-3-Aminodecanoic acid is an amino acid derivative characterized by the presence of a trifluoroacetic acid moiety, which enhances its solubility and stability in biological systems. The compound's structure can be represented as follows:

1. Angiotensin-Converting Enzyme Inhibition

One of the primary biological activities attributed to (3R)-3-aminodecanoic acid is its role as an angiotensin-converting enzyme (ACE) inhibitor. ACE inhibitors are critical in managing hypertension and heart failure by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Studies indicate that this compound exhibits significant ACE inhibitory activity, making it a potential candidate for therapeutic applications in cardiovascular diseases .

2. Antimicrobial Properties

Research has shown that compounds containing the 3-aminodecanoic acid structure possess antimicrobial properties. For instance, cyclic lipopeptides derived from marine cyanobacteria, which include 3-aminodecanoic acid, have demonstrated efficacy against various pathogens, including Mycobacterium tuberculosis. The structural components of these lipopeptides contribute to their ability to disrupt bacterial membranes, leading to cell death .

3. Cytotoxicity against Cancer Cells

Cyclic lipopeptides containing 3-aminodecanoic acid have also been evaluated for their cytotoxic effects on cancer cell lines. For example, trichormamide C, a cyclic peptide featuring this amino acid, showed antiproliferative activity against HT-29 and MDA-MB-435 cancer cell lines with IC50 values of 1.7 µM and 1.0 µM, respectively . This suggests that (3R)-3-aminodecanoic acid could play a role in developing new anticancer therapies.

Case Study 1: Trichormamide C

Trichormamide C was isolated from Oscillatoria sp. and characterized for its biological activity. The study demonstrated its effectiveness against cancer cell lines and provided insights into its mechanism through structural elucidation techniques such as NMR spectroscopy . The presence of 3-aminodecanoic acid within its structure was crucial for its biological efficacy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Trichormamide C | HT-29 | 1.7 |

| MDA-MB-435 | 1.0 |

Case Study 2: Antimycobacterial Activity

A systematic investigation into fatty acyl-AMP ligases revealed that derivatives of (3R)-3-aminodecanoic acid exhibited antitubercular activity. Compounds were tested against Mycobacterium tuberculosis, with some showing minimum inhibitory concentrations (MICs) as low as 0.098 µM . This highlights the potential of this amino acid derivative in combating drug-resistant strains.

Propiedades

IUPAC Name |

(3R)-3-aminodecanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.C2HF3O2/c1-2-3-4-5-6-7-9(11)8-10(12)13;3-2(4,5)1(6)7/h9H,2-8,11H2,1H3,(H,12,13);(H,6,7)/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZCMKJPCDEOBS-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.